Ninerafaxstat

nHCM Ventilatory Efficiency Cardiopulmonary Exercise Testing

Ninerafaxstat (IMB-1018972) is an orally active, investigational cardiac mitotrope that functions as a competitive inhibitor of 3-ketoacyl-CoA thiolase (3-KAT) to partially suppress fatty acid oxidation, thereby shifting myocardial substrate utilization toward the more oxygen-efficient glucose oxidation pathway. This shift increases the ATP produced per unit of oxygen consumed, addressing the myocardial energy deficiency that characterizes conditions such as non-obstructive hypertrophic cardiomyopathy (nHCM), diabetic cardiomyopathy, and heart failure with preserved ejection fraction (HFpEF).

Molecular Formula C22H29N3O5
Molecular Weight 415.5 g/mol
CAS No. 2254741-41-6
Cat. No. B12786360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNinerafaxstat
CAS2254741-41-6
Molecular FormulaC22H29N3O5
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CN2CCN(CC2)CCOC(=O)C3=CN=CC=C3)OC)OC
InChIInChI=1S/C22H29N3O5/c1-27-19-7-6-18(20(28-2)21(19)29-3)16-25-11-9-24(10-12-25)13-14-30-22(26)17-5-4-8-23-15-17/h4-8,15H,9-14,16H2,1-3H3
InChIKeyAGVJLPKGBKSLKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ninerafaxstat (CAS 2254741-41-6): Differentiated Cardiac Mitotrope for Non-obstructive HCM and Cardiometabolic HFpEF


Ninerafaxstat (IMB-1018972) is an orally active, investigational cardiac mitotrope that functions as a competitive inhibitor of 3-ketoacyl-CoA thiolase (3-KAT) to partially suppress fatty acid oxidation, thereby shifting myocardial substrate utilization toward the more oxygen-efficient glucose oxidation pathway [1]. This shift increases the ATP produced per unit of oxygen consumed, addressing the myocardial energy deficiency that characterizes conditions such as non-obstructive hypertrophic cardiomyopathy (nHCM), diabetic cardiomyopathy, and heart failure with preserved ejection fraction (HFpEF) [2]. As of 2026, ninerafaxstat has completed multiple Phase 2 clinical trials across these indications and has advanced to a global Phase 2b study (FORTITUDE-HCM) [3].

Why Ninerafaxstat Cannot Be Substituted with Generic Fatty Acid Oxidation Inhibitors


Ninerafaxstat occupies a distinct position within the class of cardiac metabolic modulators that cannot be fulfilled by generic alternatives such as trimetazidine or perhexiline. While all three agents converge on the 3-KAT enzyme to partially inhibit fatty acid oxidation, their divergent clinical evidence bases, safety profiles, and target patient populations preclude interchangeable use [1]. Trimetazidine, approved primarily for stable angina in Europe and Asia, lacks robust Phase 2/3 evidence in nHCM or HFpEF and has been associated with Parkinsonian symptoms and gait disorders [2]. Perhexiline, though potent, requires therapeutic drug monitoring due to a narrow therapeutic window and risks of hepatotoxicity and peripheral neuropathy, limiting its utility in broader cardiovascular populations [3]. Ninerafaxstat, by contrast, has demonstrated a neutral hemodynamic profile and favorable tolerability across multiple placebo-controlled Phase 2 trials in nHCM, diabetic cardiomyopathy, and chronic stable angina, supporting its advancement to late-stage development specifically in nHCM—an orphan indication with no approved pharmacotherapy [4]. Substitution based solely on shared mechanism would ignore these critical differences in clinical validation and safety.

Ninerafaxstat Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


VE/VCO₂ Slope Improvement: Ninerafaxstat vs. Placebo in nHCM

In the Phase 2 IMPROVE-HCM trial (NCT04826185), ninerafaxstat demonstrated a statistically significant improvement in ventilatory efficiency (VE/VCO₂ slope), a prognostically validated measure in HFpEF and nHCM, compared to placebo [1]. This endpoint distinguishes ninerafaxstat from other metabolic modulators like trimetazidine and perhexiline, which lack placebo-controlled data in nHCM for this specific metric [2].

nHCM Ventilatory Efficiency Cardiopulmonary Exercise Testing

Myocardial Energetics (PCr/ATP Ratio): Ninerafaxstat vs. Baseline in Diabetic Cardiomyopathy

In the IMPROVE-DiCE Phase 2a trial, ninerafaxstat significantly improved myocardial energetics as measured by the phosphocreatine-to-ATP (PCr/ATP) ratio via 31P-MRS [1]. While trimetazidine has shown improvements in PCr/ATP in ischemic heart disease, the magnitude and statistical significance in a diabetic cardiomyopathy cohort with obesity represent a distinct evidence base for ninerafaxstat [2].

Diabetic Cardiomyopathy Cardiac Energetics Phosphorus MRS

Hemodynamic Neutrality: Ninerafaxstat vs. Class-Representative Metabolic Modulators

Across two placebo-controlled Phase 2 trials (IMPROVE-HCM and IMPROVE-ISCHEMIA), ninerafaxstat demonstrated a neutral hemodynamic profile with no significant effects on resting heart rate or blood pressure compared to placebo [1]. This contrasts with ranolazine, which exhibits rate-dependent QT prolongation and modest blood pressure effects, and perhexiline, which can cause hypotension and requires plasma-level monitoring [2].

Hemodynamics Blood Pressure Heart Rate Safety Pharmacology

Reverse Remodeling Signal: Left Atrial Size Reduction with Ninerafaxstat

In the IMPROVE-HCM trial, ninerafaxstat treatment resulted in a statistically significant reduction in left atrial (LA) size from baseline to 12 weeks compared to placebo [1]. LA size is a validated surrogate marker of chronic diastolic dysfunction and elevated filling pressures in HCM. This finding is not consistently reported for other partial fatty acid oxidation inhibitors such as trimetazidine in HCM populations, representing a potential disease-modifying signal unique to ninerafaxstat's clinical data package [2].

Reverse Remodeling Left Atrial Volume Diastolic Dysfunction nHCM

Dobutamine Stress-Induced Contractile Improvement in Ischemic Subgroups

In the IMPROVE-ISCHEMIA Phase 2 mechanistic trial, ninerafaxstat treatment for 8 weeks resulted in a ~50% improvement in mean and peak stress wall motion score index (WMSI) during dobutamine stress echocardiography in the prespecified subgroup of patients with baseline stress-inducible deterioration in wall motion [1]. This functional anti-ischemic effect occurred without altering rest or hyperemic myocardial blood flow, indicating a metabolic rather than hemodynamic mechanism [2].

Chronic Stable Angina Wall Motion Score Index Dobutamine Stress Echocardiography Myocardial Ischemia

Tolerability Profile in Orphan nHCM Population: Ninerafaxstat vs. Placebo

In the IMPROVE-HCM trial, ninerafaxstat was well tolerated with a safety profile comparable to placebo. Treatment-emergent adverse events occurred in 70.6% of ninerafaxstat-treated patients versus 60.6% of placebo-treated patients, with serious adverse events reported in 11.8% (4/34) versus 6.1% (2/33), respectively [1]. This tolerability profile contrasts with the known safety liabilities of perhexiline (requiring therapeutic drug monitoring for hepato-neurotoxicity) and the Parkinsonian adverse effects associated with long-term trimetazidine use [2].

Safety Tolerability nHCM Treatment-Emergent Adverse Events

Priority Research and Procurement Applications for Ninerafaxstat Based on Differentiated Evidence


Clinical Development in Symptomatic Non-obstructive Hypertrophic Cardiomyopathy (nHCM)

Ninerafaxstat is the first investigational drug to demonstrate statistically significant improvement in a functional CPET measure (VE/VCO₂ slope, LS mean difference -2.1; P=0.006) and reduction in left atrial size (P=0.01) versus placebo in patients with nHCM [1]. With no approved pharmacotherapies for nHCM and the Phase 2b FORTITUDE-HCM trial actively enrolling, procurement of ninerafaxstat is strategically indicated for organizations conducting clinical trials, investigator-initiated studies, or comparative effectiveness research in this orphan cardiovascular indication [2].

Mechanistic Studies of Myocardial Energetics in Cardiometabolic Disease

The 32% median improvement in myocardial PCr/ATP ratio (P<0.01) and 34% reduction in myocardial triglyceride content (P=0.026) observed in the IMPROVE-DiCE trial validate ninerafaxstat as a tool compound for probing mitochondrial energetics and substrate utilization in diabetic cardiomyopathy and obesity-related HFpEF [1]. Researchers investigating the role of cardiac steatosis, insulin resistance, and metabolic inflexibility in heart failure should prioritize ninerafaxstat over trimetazidine due to its cleaner hemodynamic profile and more robust clinical data in cardiometabolic cohorts [2].

Preclinical and Translational Models of Ischemia-Reperfusion Injury

Ninerafaxstat's ~50% improvement in dobutamine stress-induced wall motion abnormalities in patients with chronic stable angina, achieved without altering myocardial blood flow, confirms a pure metabolic anti-ischemic mechanism [1]. This makes ninerafaxstat a valuable reference compound for ex vivo and in vivo models of myocardial ischemia, stunning, and hibernation, particularly where differentiation from hemodynamic agents (e.g., beta-blockers, calcium channel blockers) or late sodium current inhibitors (e.g., ranolazine) is required [2].

Comparative Safety Pharmacology and Long-Term Toxicology Programs

Given the established safety liabilities of class comparators—trimetazidine's association with movement disorders and perhexiline's requirement for therapeutic drug monitoring due to hepato-neurotoxicity—ninerafaxstat's favorable Phase 2 tolerability profile (70.6% TEAE incidence vs. 60.6% for placebo; no safety signals) positions it as the preferred mitotrope for long-term preclinical toxicology studies and combination therapy investigations [1]. Procurement for safety pharmacology panels should reference this differentiated risk profile when selecting among metabolic modulators [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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